

Application Notes and Protocols for RP-1664 in Neuroblastoma Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-1664 is a first-in-class, orally bioavailable, and highly selective inhibitor of Polo-like Kinase 4 (PLK4).[1][2][3] PLK4 is a critical regulator of centriole duplication, a fundamental process in cell division.[1] In the context of high-risk neuroblastoma, a pediatric cancer often characterized by poor outcomes, the gene TRIM37 is frequently amplified.[4][5][6] TRIM37 overexpression creates a dependency on PLK4 for successful cell division, establishing a synthetic lethal relationship that can be exploited therapeutically.[1][2][3]

RP-1664 demonstrates a dual mechanism of action in neuroblastoma models. At lower concentrations, it induces centriole amplification, leading to multipolar mitoses and subsequent cell death, a process that occurs independently of TRIM37 and TP53 status.[4][5][6][7][8] At higher concentrations, RP-1664 causes centriole loss, which, in the presence of high TRIM37 and functional p53, also triggers mitotic failure and apoptosis.[5][7][9] Preclinical studies have shown that RP-1664 exhibits potent anti-tumor activity in numerous neuroblastoma xenograft models, leading to significant tumor growth inhibition and regressions.[1][2][4][6][8][10] These findings support the clinical development of RP-1664 as a targeted therapy for high-risk neuroblastoma.[4][6][8]

Data Presentation





In Vitro Sensitivity of Neuroblastoma Cell Lines to RP-

1664

Cell Line	IC50 (nM)	Noteworthy Characteristics	
CHP-134	19	Neuroblastoma	
MCF-7	47	Breast Cancer (TRIM37-amplified)	

Note: The table includes MCF-7 as a relevant TRIM37-amplified model used in preclinical studies of **RP-1664**. Data for a broader panel of neuroblastoma cell lines showed robust sensitivity with IC50 values in the nanomolar range.[7][9]

In Vivo Efficacy of RP-1664 in Xenograft Models

Xenograft Model	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI)
CHP-134 (Neuroblastoma)	600 ppm RP-1664 in chow	3 days on / 4 days off	Not explicitly quantified, but showed tumor inhibition
CAL-14 (TNBC)	21 mg/kg p.o.	Not specified	Showed tumor inhibition
NSCLC-CTG-3121	12.5 mg/kg p.o.	Not specified	113%
MCF-7 (Breast Cancer)	600 ppm RP-1664 in chow	Continuous	95% (maximal)

Note: Treatment with **RP-1664** was generally well-tolerated with minimal body weight loss observed in the preclinical models.[11]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay



This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of **RP-1664** in neuroblastoma cell lines.

Materials:

- Neuroblastoma cell lines (e.g., CHP-134)
- Complete cell culture medium
- RP-1664
- DMSO (vehicle control)
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:

- Seed neuroblastoma cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Prepare a serial dilution of RP-1664 in complete culture medium. A corresponding serial dilution of DMSO should be prepared as a vehicle control.
- Remove the existing medium from the cells and add the medium containing different concentrations of RP-1664 or DMSO.
- Incubate the plates for a period of 72 to 120 hours, depending on the cell line's doubling time.
- After the incubation period, assess cell viability using a reagent such as CellTiter-Glo®, following the manufacturer's instructions.
- Measure luminescence using a plate reader.



- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of cell viability against the log of the RP-1664 concentration and fitting the data to a four-parameter dose-response curve.

Protocol 2: Neuroblastoma Xenograft Model Establishment and Treatment

This protocol details the establishment of subcutaneous neuroblastoma xenografts in immunodeficient mice and subsequent treatment with **RP-1664**.

Materials:

- Immunodeficient mice (e.g., BALB/c nude or SCID)
- Neuroblastoma cells (e.g., CHP-134) or patient-derived xenograft (PDX) tumor fragments
- Matrigel (optional, for cell suspensions)
- Standard rodent chow and RP-1664-formulated chow (e.g., 450 ppm or 600 ppm)
- Calipers for tumor measurement
- Animal balance

Procedure:

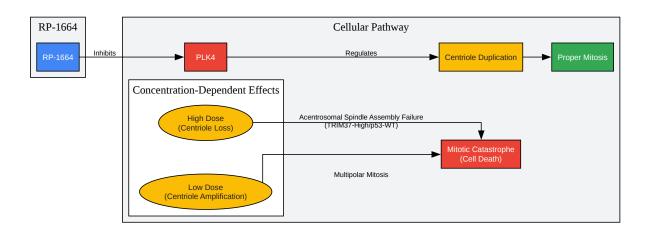
- Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
- Tumor Implantation:
 - Cell Line-Derived Xenografts (CDX): Resuspend 5-10 million neuroblastoma cells in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
 - Patient-Derived Xenografts (PDX): Subcutaneously implant a small fragment of a neuroblastoma PDX tumor into the flank of each mouse.



- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomization and Treatment Initiation: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
- Drug Administration:
 - Control Group: Provide mice with standard rodent chow.
 - Treatment Group: Provide mice with chow formulated with RP-1664 at the desired concentration (e.g., 450 ppm or 600 ppm). Dosing can be continuous or intermittent (e.g., 3 days on, 4 days off).
- Monitoring:
 - Measure tumor volumes and body weights two to three times weekly.
 - Monitor the overall health and behavior of the mice.
- Endpoint: Continue the experiment for a predetermined duration (e.g., 21-28 days) or until
 tumors in the control group reach a specified size. Euthanize the mice according to
 institutional guidelines.
- Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Visualizations Signaling Pathways and Experimental Workflow

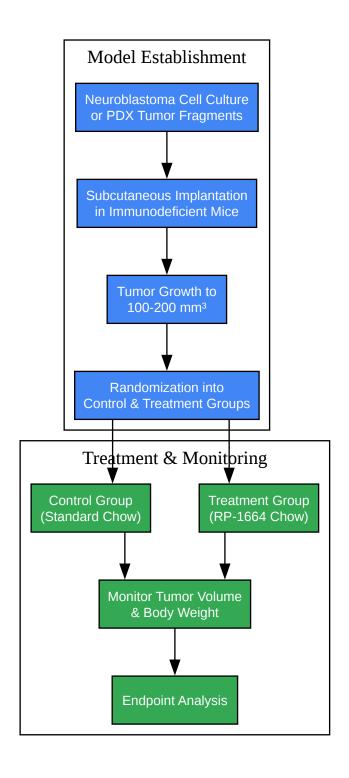




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Caption: Mechanism of action of RP-1664 in neuroblastoma cells.





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Caption: Experimental workflow for neuroblastoma xenograft studies.



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